

# Overcoming resistance to Aurantoside B in fungal strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aurantoside B

Cat. No.: B15191715

[Get Quote](#)

## Technical Support Center: Aurantoside B Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Aurantosome B**, a promising antifungal agent. Our goal is to help you overcome common challenges, particularly the emergence of fungal resistance.

### Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for **Aurantosome B**?

While the exact mechanism of **Aurantosome B** is still under investigation, it is believed to be similar to other polyene antifungal agents.<sup>[1]</sup> Polyenes interact with ergosterol, a crucial component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.<sup>[2][3][4]</sup> The trisaccharide moiety of the Aurantoside molecule is thought to be essential for its antifungal activity.<sup>[1]</sup>

Q2: My fungal strain, previously susceptible to **Aurantosome B**, is now showing resistance. What are the possible reasons?

The development of resistance to polyene antifungals, and likely to **Aurantosome B**, can be attributed to several mechanisms:

- Alterations in the cell membrane's sterol composition: This is the most common mechanism of resistance to polyene antifungals.<sup>[2][4][5]</sup> Mutations in the genes of the ergosterol biosynthesis pathway, such as *ERG3* or *ERG6*, can lead to a decrease in the ergosterol content of the fungal cell membrane, reducing the target for **Aurantioside B**.<sup>[3][5][6]</sup>
- Upregulation of efflux pumps: Fungal cells can actively pump antifungal agents out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.<sup>[7][8][9][10]</sup> Increased expression of these pumps can reduce the intracellular concentration of **Aurantioside B** to sub-lethal levels.
- Biofilm formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents. The extracellular matrix of the biofilm can act as a barrier, preventing the drug from reaching the fungal cells.

Q3: How can I confirm if my fungal strain has developed resistance to **Aurantioside B**?

You can confirm resistance by determining the Minimum Inhibitory Concentration (MIC) of **Aurantioside B** against your fungal strain using a standardized antifungal susceptibility test, such as the broth microdilution method.<sup>[11]</sup> A significant increase in the MIC value compared to the original susceptible strain indicates the development of resistance.

## Troubleshooting Guides

### Issue 1: Increased MIC of **Aurantioside B** in a previously susceptible fungal strain.

Possible Cause: Development of resistance through alterations in the ergosterol biosynthesis pathway or increased efflux pump activity.

Troubleshooting Steps:

- Confirm Resistance: Re-determine the MIC of **Aurantioside B** using the broth microdilution method to confirm the initial observation. Include the original susceptible (wild-type) strain as a control.
- Sequence Key Genes: Sequence the *ERG3* and *ERG6* genes in the resistant strain to identify any mutations that could alter ergosterol biosynthesis.<sup>[5][6]</sup>

- **Gene Expression Analysis:** Quantify the expression levels of genes encoding for major efflux pumps (e.g., CDR1, CDR2, MDR1) in the resistant strain and compare them to the wild-type strain using RT-qPCR. A significant upregulation in the resistant strain would suggest the involvement of efflux pumps.
- **Combination Therapy:** Investigate the potential for synergistic effects by combining **Aurantosome B** with other antifungal agents.[12][13][14][15] For example, combining it with an azole antifungal, which also targets the ergosterol pathway, could be a promising strategy. [12]

## Issue 2: Aurantosome B is ineffective against a fungal biofilm.

**Possible Cause:** The biofilm matrix is preventing the penetration of **Aurantosome B**, or the cells within the biofilm have an altered physiological state that confers resistance.

**Troubleshooting Steps:**

- **Test against Planktonic Cells:** Determine the MIC of **Aurantosome B** against planktonic (free-floating) cells of the same strain to confirm its intrinsic susceptibility.
- **Biofilm Susceptibility Testing:** Use a biofilm-specific susceptibility assay, such as the 96-well plate-based crystal violet assay, to quantify the effect of **Aurantosome B** on the biofilm.[16] [17]
- **Combination with a Biofilm Disrupting Agent:** Consider co-administering **Aurantosome B** with an agent that can disrupt the biofilm matrix, such as certain enzymes or chelating agents.
- **Investigate Synergistic Combinations:** Test the efficacy of **Aurantosome B** in combination with other antifungals that have shown activity against biofilms.

## Experimental Protocols

### Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [\[11\]](#)

#### Materials:

- 96-well microtiter plates
- Fungal isolate
- RPMI-1640 medium
- **Aurantioside B** stock solution
- Spectrophotometer or microplate reader

#### Procedure:

- **Prepare Fungal Inoculum:** Culture the fungal strain on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately  $1-5 \times 10^6$  cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  cells/mL in the wells.
- **Prepare Drug Dilutions:** Perform serial two-fold dilutions of the **Aurantioside B** stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100  $\mu$ L.
- **Inoculate Plate:** Add 100  $\mu$ L of the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).
- **Incubate:** Incubate the plate at 35°C for 24-48 hours.
- **Determine MIC:** The MIC is the lowest concentration of **Aurantioside B** that causes a significant inhibition of growth (typically  $\geq 50\%$ ) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm. [\[18\]](#)

#### Data Presentation:

Strain	Aurantosome B MIC (µg/mL)
Wild-Type	Insert Value
Resistant Isolate 1	Insert Value
Resistant Isolate 2	Insert Value

## Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

### Materials:

- RNA extraction kit
- cDNA synthesis kit
- RT-qPCR master mix
- Primers for target genes (e.g., CDR1, CDR2, MDR1) and a reference gene (e.g., ACT1)

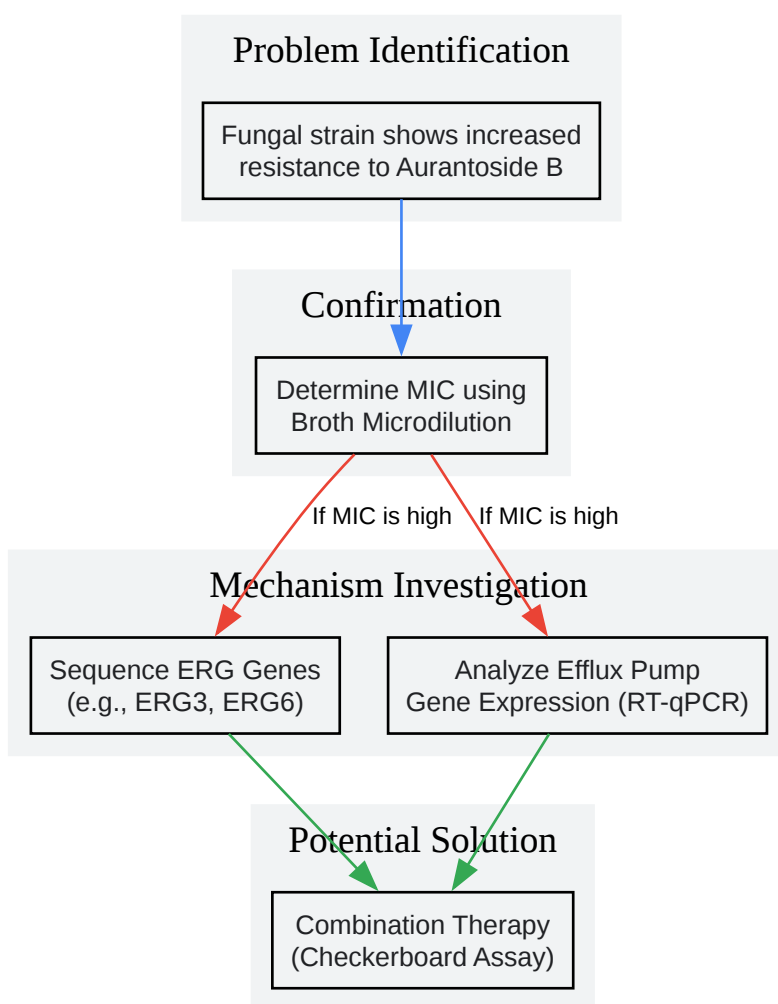
### Procedure:

- RNA Extraction: Grow the wild-type and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of **Aurantosome B**. Extract total RNA from the cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
- Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the wild-type strain using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.

### Data Presentation:

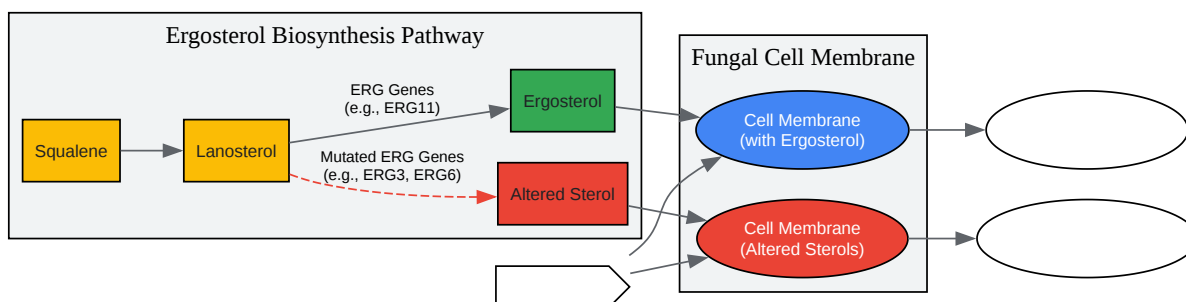
Gene	Fold Change in Expression (Resistant vs. Wild-Type)
CDR1	Insert Value
CDR2	Insert Value
MDR1	Insert Value

## Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for suspected **Aurantioside B** resistance.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of resistance via ergosterol pathway alteration.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aurantoside J: a New Tetramic Acid Glycoside from Theonella swinhoei. Insights into the Antifungal Potential of Aurantosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]
- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. infectioncontrolday.com [infectioncontrolday.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Overcoming resistance to Aurantoside B in fungal strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191715#overcoming-resistance-to-aurantoside-b-in-fungal-strains]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)